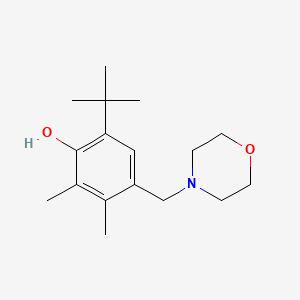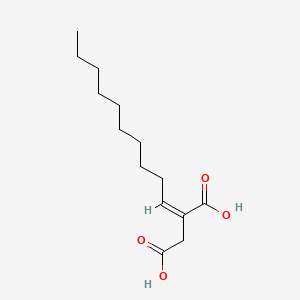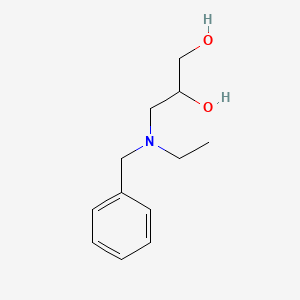
3-(N-Benzyl-N-ethylamino)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-Benzyl-N-ethylamino)propane-1,2-diol is an organic compound with the molecular formula C12H19NO2. It contains a tertiary amine group, two hydroxyl groups, and a benzyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Benzyl-N-ethylamino)propane-1,2-diol typically involves the reaction of benzyl chloride with N-ethylamino-1,2-propanediol under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzyl group is introduced to the nitrogen atom of the N-ethylamino-1,2-propanediol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include benzyl chloride, N-ethylamino-1,2-propanediol, and a suitable base such as sodium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-Benzyl-N-ethylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
3-(N-Benzyl-N-ethylamino)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 3-(N-Benzyl-N-ethylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzyl group attached to the nitrogen atom can influence the compound’s binding affinity to receptors or enzymes. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzylamino)propane-1,2-diol: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Benzyl-N-methylamino)propane-1,2-diol: Similar structure but has a methyl group instead of an ethyl group on the nitrogen atom
Uniqueness
3-(N-Benzyl-N-ethylamino)propane-1,2-diol is unique due to the presence of both benzyl and ethyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
85721-31-9 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
3-[benzyl(ethyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-2-13(9-12(15)10-14)8-11-6-4-3-5-7-11/h3-7,12,14-15H,2,8-10H2,1H3 |
Clé InChI |
BITYXLZZFQSMRP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



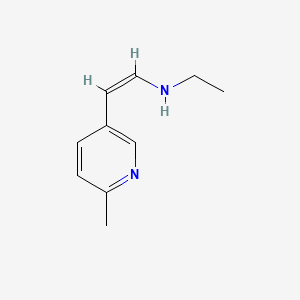
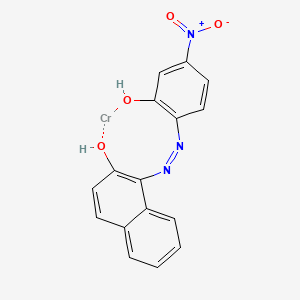


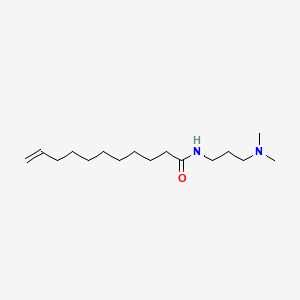
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
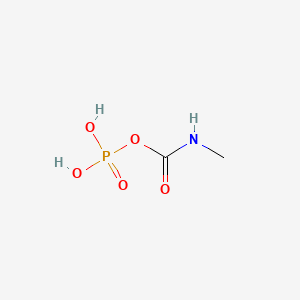
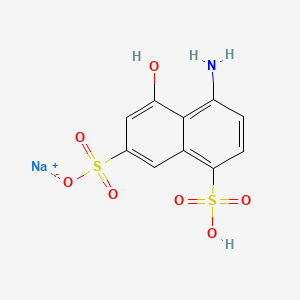

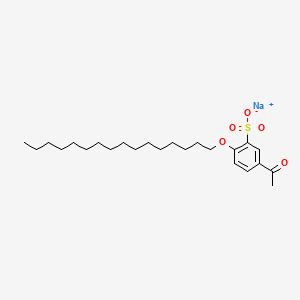
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
